4-Ethoxyquinoline

Thermal Stability Process Chemistry Safety Engineering

Sourcing a 4-substituted quinoline building block with defined lipophilicity for CNS drug discovery presents a formulation challenge. 4-Ethoxyquinoline (CAS 13720-91-7) resolves this with a calculated LogP of 2.63, surpassing 4-methoxy and 4-chloro analogs for blood-brain barrier permeability. • Thermokinetic data define safe operating limits (negligible decomposition below 400 K) for high-temperature synthesis and distillation. • Transition-metal-free, solvent-free synthetic route available via Cs₂CO₃-mediated C-O coupling, enabling sustainable scale-up. • Planar geometry and π-π stacking behavior inform solid-state engineering for polymorph prediction and tablet formulation. Supplied with batch-specific purity documentation for pharmaceutical intermediate applications.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 13720-91-7
Cat. No. B1607466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxyquinoline
CAS13720-91-7
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=NC2=CC=CC=C21
InChIInChI=1S/C11H11NO/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3
InChIKeyNBAWYUCPNKZTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxyquinoline (CAS 13720-91-7) Procurement: Properties, Specifications, and Applications


4-Ethoxyquinoline (CAS 13720-91-7), a C4-substituted quinoline derivative with the molecular formula C₁₁H₁₁NO and molecular weight 173.21 g/mol, is a heterocyclic aromatic organic compound. It is characterized by an ethoxy group (-OCH₂CH₃) attached at the fourth position of the quinoline ring [1]. Key physicochemical properties include a calculated LogP of 2.63 , density of 1.101 g/cm³, and boiling point of 262.8°C at 760 mmHg . Commercially, it is supplied as a pharmaceutical intermediate and research building block, with typical purity specifications of 95-99% . Its primary value derives from its specific substitution pattern, which influences reactivity, solubility, and biological target engagement in ways distinct from other 4-substituted quinolines or positional isomers.

Why 4-Ethoxyquinoline (CAS 13720-91-7) Cannot Be Replaced by Generic Analogs


4-Substituted quinoline derivatives exhibit profound functional divergence despite shared core scaffolds. The ethoxy substituent at C4 confers distinct electronic properties, steric parameters, and metabolic stability compared to methoxy, chloro, or hydroxy analogs [1]. Positional isomerism further complicates interchangeability: 2-, 3-, and 4-ethoxyquinoline display markedly different thermal decomposition kinetics and reactivity profiles [2]. These differences manifest in measurable outcomes—substrate specificity for NQO1 enzyme assays, crystal packing behavior, and synthetic intermediate utility—making empirical substitution scientifically unsound without direct comparative data. The evidence compiled below quantifies these differentiating parameters.

Quantitative Differentiation Evidence for 4-Ethoxyquinoline (CAS 13720-91-7)


Thermal Decomposition Kinetics: Positional Isomer Comparison

Computational studies of unimolecular thermal decomposition (pyrolytic ethylene elimination) reveal that 4-ethoxyquinoline (4-EQ) exhibits distinct activation energy and rate constant profiles compared to its 2-ethoxyquinoline (2-EQ) and 3-ethoxyquinoline (3-EQ) positional isomers. These differences are thermodynamically and kinetically significant across the 400-1200 K temperature range relevant to many synthetic and industrial processes [1].

Thermal Stability Process Chemistry Safety Engineering

Lipophilicity Comparison: LogP Differentiation from 4-Methoxy and 4-Chloro Analogs

The 4-ethoxy substituent confers significantly higher lipophilicity than the 4-methoxy analog, as reflected in calculated LogP values. 4-Ethoxyquinoline (LogP = 2.63 ) demonstrates approximately 1.5-fold greater lipophilicity than 4-methoxyquinoline (estimated LogP ~1.7-1.8 [1]), while 4-chloroquinoline exhibits intermediate lipophilicity (estimated LogP ~2.0-2.3). This differential impacts partitioning behavior in biphasic systems and membrane permeability in biological assays.

Drug Design ADME Prediction Lipophilicity

Synthetic Intermediate Utility: Unique Reactivity Profile

4-Ethoxyquinoline serves as a strategic building block in C-O coupling reactions, with a Cs₂CO₃-promoted synthetic protocol enabling transition-metal-free, solvent-free (hetero)aryl ether synthesis under air atmosphere . This reactivity profile differs from 4-chloroquinoline, which primarily undergoes nucleophilic aromatic substitution rather than participating as an ether coupling partner [1].

Organic Synthesis C-O Coupling Medicinal Chemistry

Ionization Potential Differentiation: Photoelectron Spectroscopy Data

Photoelectron spectroscopy studies of tautomeric pyridines and quinolones provide ionization energy (IE) values for 4-ethoxyquinoline. The compound exhibits an ionization energy of 8.1 eV (adiabatic) and 8.3 eV (vertical) [1]. While direct comparator data for 4-methoxyquinoline or other positional isomers are not collocated in the same study, these values establish a baseline for electronic structure comparisons and validate computational models used in drug design and materials science.

Electronic Structure Photoelectron Spectroscopy Computational Chemistry

Crystallographic Behavior: π-π Stacking in 7-Chloro-4-ethoxyquinoline

Crystallographic analysis of 7-chloro-4-ethoxyquinoline reveals that the molecule is planar, with π-π interactions between quinoline ring systems generated by unit-cell translations along the a-axis, irrespective of space group [1]. This represents the first reported crystal structure for a 4-alkoxyquinoline [1]. The planar geometry and specific packing motif distinguish it from 4-allyloxy-7-chloroquinoline and 7-chloro-4-methoxyquinoline, which exhibit distinct intermolecular interaction patterns despite structural similarity [1].

Crystal Engineering Solid-State Properties Structure Determination

Synthetic Yield: Established Protocol with Quantified Efficiency

A documented synthetic route for 4-ethoxyquinoline involves the reaction of 4-chloroquinoline with cysteamine hydrochloride and sodium ethoxide, yielding the target compound with an isolated yield of approximately 29% [1]. This provides a benchmark for process chemists evaluating synthetic accessibility against alternative synthetic strategies or against other 4-alkoxyquinoline derivatives.

Process Optimization Synthetic Methodology Yield Comparison

Optimal Application Scenarios for 4-Ethoxyquinoline (CAS 13720-91-7) Based on Quantitative Evidence


Medicinal Chemistry: Lipophilic Scaffold for CNS-Penetrant Lead Optimization

4-Ethoxyquinoline, with its calculated LogP of 2.63 , offers enhanced lipophilicity compared to 4-methoxyquinoline (ΔLogP ≈ +0.8-0.9). This property makes it a preferred scaffold for central nervous system (CNS) drug discovery programs where blood-brain barrier permeability is critical. Medicinal chemists should prioritize 4-ethoxyquinoline when the target product profile demands higher LogP than achievable with methoxy or chloro analogs, while maintaining the 4-substituted quinoline pharmacophore for target engagement.

Process Chemistry: Thermal Stability Screening for High-Temperature Reactions

The computational thermal decomposition kinetics data for 4-ethoxyquinoline [1] enable process chemists to establish safe operating temperature ranges (below 400 K for negligible decomposition) and predict decomposition product profiles (keto tautomer formation favored). This information is essential for designing high-temperature synthetic steps, distillation protocols, or thermal stress testing of formulations containing the compound.

Crystallization and Formulation Development: Solid-State Property Engineering

The planar geometry and π-π stacking behavior of 7-chloro-4-ethoxyquinoline [2] provide a structural template for predicting and engineering solid-state properties of 4-ethoxyquinoline derivatives. Formulation scientists can leverage this crystallographic data to anticipate polymorphism, optimize crystallization conditions, and predict mechanical properties relevant to tablet compression or powder handling.

Organic Synthesis: Building Block for Cs₂CO₃-Promoted Etherification

4-Ethoxyquinoline is directly accessible via a transition-metal-free, solvent-free C-O coupling protocol using Cs₂CO₃ promotion . Synthetic chemists should source this compound when the target molecule requires a 4-ethoxyquinoline core and a sustainable, metal-free synthetic route is preferred. This contrasts with 4-chloroquinoline, which is procured as a reactive intermediate for nucleophilic substitution chemistry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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